![molecular formula C14H14O3 B14252428 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene CAS No. 475168-01-5](/img/structure/B14252428.png)
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their presence in various natural products and their significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene typically involves the dehydration-spiroketalization of corresponding furanylidiols. This method has been developed to construct the trioxaspiro[4.5]dec-3-ene nucleus efficiently . The reaction conditions often include the use of acetonitrile as a solvent and heating at elevated temperatures with hydroquinone as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The benzylidene group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological activities and interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal with a similar structure but lacking the additional oxygen atom at position 9.
7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.
Uniqueness
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure and the presence of the benzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
475168-01-5 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-benzylidene-1,7,10-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C14H14O3/c1-2-4-12(5-3-1)10-13-6-7-14(17-13)11-15-8-9-16-14/h1-7,10H,8-9,11H2 |
InChI-Schlüssel |
GOHGOKPAUFUMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CO1)C=CC(=CC3=CC=CC=C3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


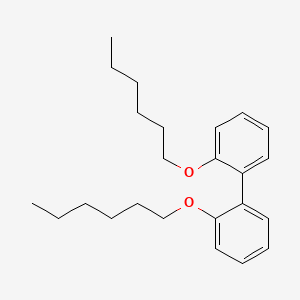
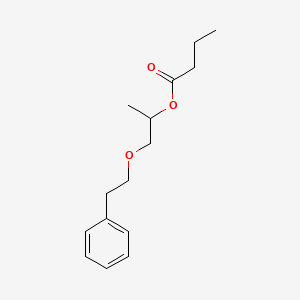

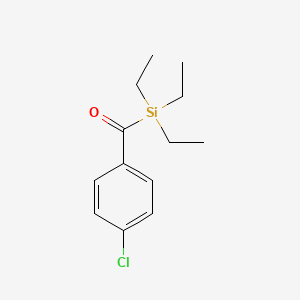

![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
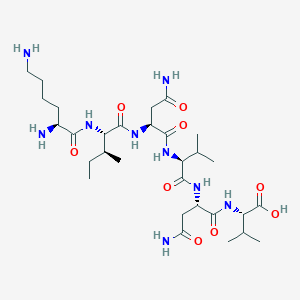

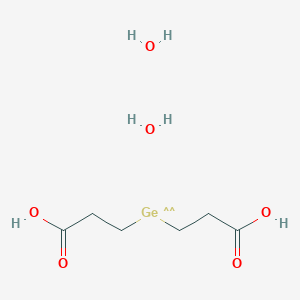
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
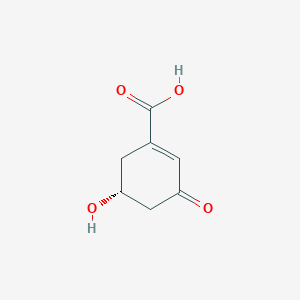

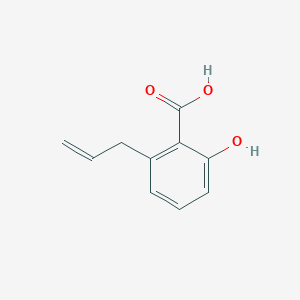
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
